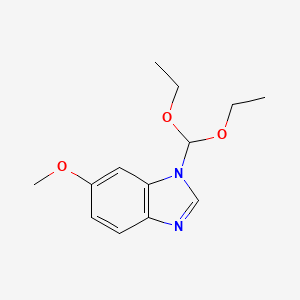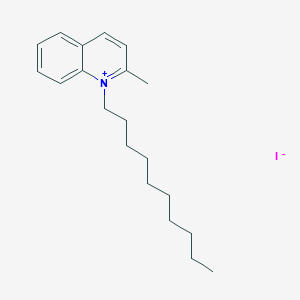
1-Decyl-2-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-2-methylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C20H30IN This compound is known for its unique structure, which includes a quinoline ring substituted with a decyl group and a methyl group, and an iodide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions: 1-Decyl-2-methylquinolin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylquinoline with decyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-Decyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinolinium derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-decyl-2-methylquinolin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
科学研究应用
1-Decyl-2-methylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various quinoline-based compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of specialty chemicals and materials.
作用机制
1-Decyl-2-methylquinolin-1-ium iodide can be compared with other quaternary ammonium compounds such as dequalinium and benzalkonium chloride. While all these compounds share a similar mechanism of action, this compound is unique due to its specific quinoline structure and longer alkyl chain, which may confer different physicochemical properties and biological activities.
相似化合物的比较
Dequalinium: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and lozenges.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a broad spectrum of antimicrobial activity.
属性
CAS 编号 |
494194-66-0 |
|---|---|
分子式 |
C20H30IN |
分子量 |
411.4 g/mol |
IUPAC 名称 |
1-decyl-2-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C20H30N.HI/c1-3-4-5-6-7-8-9-12-17-21-18(2)15-16-19-13-10-11-14-20(19)21;/h10-11,13-16H,3-9,12,17H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LSYAKSPGBPLDPS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
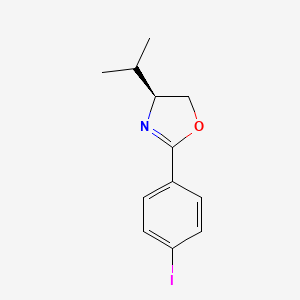
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
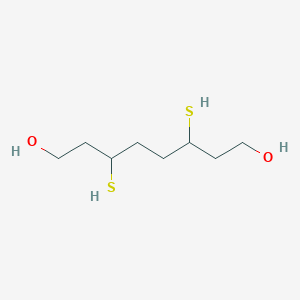
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
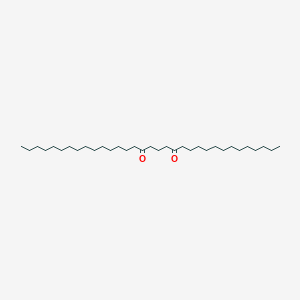
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
